![molecular formula C19H16N4O3S B2922930 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536717-22-3](/img/structure/B2922930.png)

2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

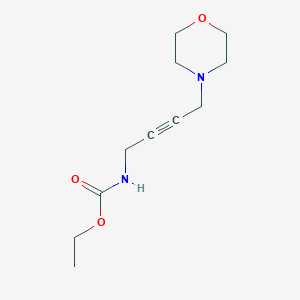

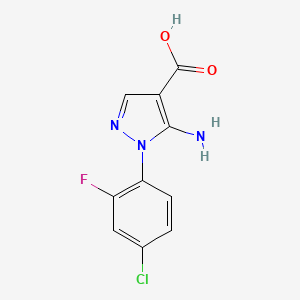

2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, commonly known as INPI-1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. INPI-1 belongs to the class of pyrimidoindole compounds and has been synthesized using various methods.

Scientific Research Applications

Molecular Structure Analysis

The study of similar compounds, such as 1,4-dihydropyridines and their analogs, has provided valuable insights into the structure-activity relationships critical for the development of calcium channel antagonists (Wang, Herbette, & Rhodes, 1989). These findings highlight the importance of molecular conformation and substituent positioning in modulating biological activity, which can be directly relevant to the design and synthesis of new pharmacologically active molecules.

Synthesis and Chemical Rearrangements

Research on the synthesis and rearrangement of pyridyl and phenyl substituted compounds has led to the discovery of new pathways for generating imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002). This knowledge is instrumental in exploring the chemical space around compounds like 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, aiding in the synthesis of derivatives with potentially enhanced properties.

Electrochromic Materials

The development of new soluble conducting polymers, based on the nitrophenyl-substituted pyrrole and thiophene units, has implications for electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006). These materials exhibit promising electrochromic properties, suggesting that similar nitrophenyl-substituted compounds could be explored for applications in smart windows, displays, and other electrochromic technologies.

Antioxidant and Stabilizing Agents

Compounds with the indolinonic nitroxide structure have been evaluated for their antioxidant activities and as process stabilizers in polymer extrusion, showing superior performance compared to traditional phenolic antioxidants (Alberti, Carloni, Greci, Stipa, & Neri, 1993). This suggests the potential of nitrophenyl-substituted compounds in enhancing the thermal stability and lifespan of polymeric materials.

Advanced Synthetic Methodologies

The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles demonstrates the utility of such compounds in synthetic chemistry, enabling the production of acylated derivatives in good to excellent yields (Katritzky, Suzuki, Singh, & He, 2003). This methodology can be applied to synthesize a wide range of derivatives, potentially including those of 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, for various scientific and technological applications.

properties

IUPAC Name |

3-(4-nitrophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-11(2)27-19-21-16-14-5-3-4-6-15(14)20-17(16)18(24)22(19)12-7-9-13(10-8-12)23(25)26/h3-11,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMWSMGQCYSCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2922849.png)

![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2922850.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)

![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)